tert-Butyl1,6-naphthyridin-3-ylcarbamate
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Overview
Description
tert-Butyl1,6-naphthyridin-3-ylcarbamate is a compound that belongs to the class of nitrogen-containing heterocyclic compounds. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry. The structure of this compound includes a naphthyridine core, which is a fused-ring system resulting from the fusion of two pyridines through two adjacent carbon atoms .
Preparation Methods
The synthesis of tert-Butyl1,6-naphthyridin-3-ylcarbamate typically involves multi-step processes. One common method includes the reaction of 1,6-naphthyridine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions and at low temperatures to prevent side reactions . Industrial production methods often utilize flow microreactor systems, which offer more efficient and sustainable synthesis compared to traditional batch processes .
Chemical Reactions Analysis
tert-Butyl1,6-naphthyridin-3-ylcarbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Amidation: Catalytic direct amidation reactions using tert-butyl acetate as the reaction solvent are also common.
Scientific Research Applications
tert-Butyl1,6-naphthyridin-3-ylcarbamate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Industry: The compound is used in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of tert-Butyl1,6-naphthyridin-3-ylcarbamate involves the inhibition of enzyme activities such as topoisomerases, which are essential for DNA replication and cell division . This inhibition leads to the disruption of cancer cell growth and proliferation. The compound also interacts with various molecular targets and pathways involved in cell signaling and apoptosis .
Comparison with Similar Compounds
tert-Butyl1,6-naphthyridin-3-ylcarbamate can be compared with other similar compounds such as:
1,5-Naphthyridines: These compounds also have a naphthyridine core but differ in the position of nitrogen atoms.
tert-Butyl n-[1-(aminocarbonyl)-3-methylbutyl]carbamate: This compound has a similar tert-butyl carbamate structure but differs in the side chain, leading to different biological activities.
Properties
Molecular Formula |
C13H15N3O2 |
---|---|
Molecular Weight |
245.28 g/mol |
IUPAC Name |
tert-butyl N-(1,6-naphthyridin-3-yl)carbamate |
InChI |
InChI=1S/C13H15N3O2/c1-13(2,3)18-12(17)16-10-6-9-7-14-5-4-11(9)15-8-10/h4-8H,1-3H3,(H,16,17) |
InChI Key |
MBCXRUBBPBCANA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CN=C2C=CN=CC2=C1 |
Origin of Product |
United States |
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